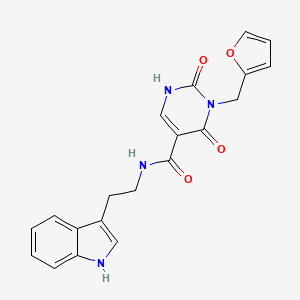

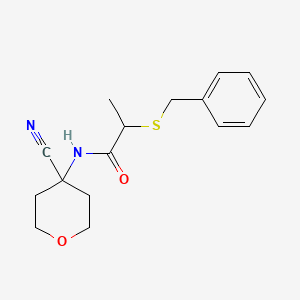

![molecular formula C18H17ClN6O3 B2816544 3-(4-chlorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 919020-19-2](/img/structure/B2816544.png)

3-(4-chlorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazole compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain .

Synthesis Analysis

1,2,4-Triazoles can be synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The synthesis of these compounds has been attracting increasing interest over the past decade because of their utility in various applications .Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Scientific Research Applications

- 1,2,4-triazole derivatives exhibit promising anticancer potential. Researchers have explored the use of this compound in drug discovery studies against cancer cells. Its unique structure and interactions with biological receptors make it an interesting candidate for further investigation .

- The N–C–S linkage in the 1,2,4-triazole skeleton has led to the development of antimicrobial agents. Compounds containing the 1,2,4-triazole group, such as Fluconazole and Flupoxam, have demonstrated efficacy against various pathogens .

- 1,2,4-triazoles have been investigated for their anti-inflammatory activity. Their ability to modulate inflammatory pathways makes them relevant in treating inflammatory conditions .

- Some 1,2,4-triazole derivatives exhibit antioxidant properties. These compounds may play a role in protecting cells from oxidative stress and related diseases .

- Researchers have explored the analgesic effects of 1,2,4-triazoles. These compounds may offer pain relief through specific mechanisms .

- Beyond pharmaceuticals, 1,2,4-triazoles find use in agrochemistry. Their diverse properties make them relevant for crop protection and pest management .

Anticancer Activity

Antimicrobial Agents

Anti-Inflammatory Properties

Antioxidant Effects

Analgesic Potential

Agrochemical Applications

Mechanism of Action

properties

IUPAC Name |

3-(4-chlorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN6O3/c1-10(26)8-25-17-20-15-14(16(27)23(3)18(28)22(15)2)24(17)9-13(21-25)11-4-6-12(19)7-5-11/h4-7H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMHQPITMGDLTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 17589102 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

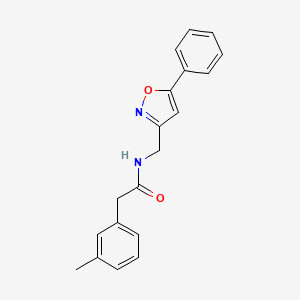

![2-(3-Methyl-2,4-dioxo-1H-pyrimidin-6-yl)-N-(2-methylphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2816461.png)

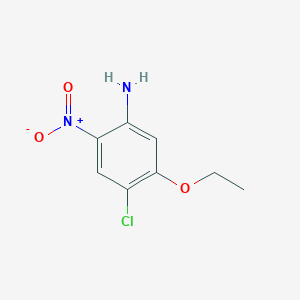

![2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B2816462.png)

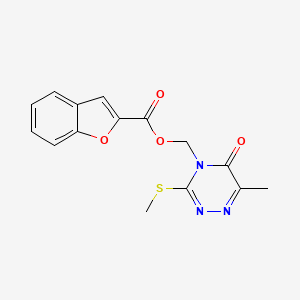

![2-(3-chloro-4-ethoxyphenyl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2816463.png)

![2,4-Dichloro-5-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2816464.png)

![8-(anilinomethyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B2816473.png)

![2-(2,4-Difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/no-structure.png)

![N-[2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2816477.png)

![1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B2816478.png)